molecular formula C17H18N4O2 B5294857 2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid

2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid

Cat. No. B5294857
M. Wt: 310.35 g/mol
InChI Key: OISBNDZLNURDAE-UHFFFAOYSA-N
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Description

2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid is a synthetic compound that belongs to the class of imidazole derivatives. It is also known by its chemical name, MPAIB. This compound has been studied extensively for its potential use in scientific research applications, particularly in the field of biochemistry and physiology. In

Scientific Research Applications

Corrosion Inhibition

2-{1-[1-Methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid, a derivative of imidazole, has been studied for its corrosion inhibition properties. Research has found that similar compounds like benzimidazole derivatives effectively inhibit corrosion in metals, particularly mild steel, in acidic environments. These derivatives form a protective layer on the metal surface, reducing corrosion. This is significant for industrial applications where metal longevity is crucial (Ammal, Prajila, & Joseph, 2018).

Antioxidant and Antimicrobial Activities

Another research area is the exploration of this compound's potential in pharmacology, particularly for its antioxidant and antimicrobial properties. Studies on related compounds have demonstrated significant activity against various microbes, including Staphylococcus aureus and Candida albicans. This suggests a potential for developing new antimicrobial agents (Bassyouni et al., 2012).

Anticancer Activity

Compounds structurally similar to 2-{1-[1-Methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid have shown promising results in anticancer studies. Some derivatives have displayed significant antitumor activity against various cancer cell lines, including lung cancer. This opens avenues for further research into their potential as anticancer agents (Jing et al., 2012).

Synthesis and Characterization in Chemistry

These types of compounds are also a focus in the field of synthetic chemistry. Research has been conducted on synthesizing various derivatives and characterizing their structures and properties. This knowledge is fundamental for exploring their applications in different fields, including medicinal chemistry (Anisuzzaman et al., 2000).

Antimicrobial Studies

Continuing in the realm of antimicrobial research, novel fused heterocyclic compounds have been synthesized and tested for antimicrobial activity. These studies contribute to the search for new and effective antimicrobial agents, a crucial area in combating resistant microbial strains (Khairwar, Mishra, & Singh, 2021).

properties

IUPAC Name

2-[1-(4-pyrazol-1-ylbutan-2-yl)imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-13(7-11-20-10-4-8-19-20)21-12-9-18-16(21)14-5-2-3-6-15(14)17(22)23/h2-6,8-10,12-13H,7,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISBNDZLNURDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC=N1)N2C=CN=C2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Pyrazol-1-ylbutan-2-yl)imidazol-2-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid
Reactant of Route 2
2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid
Reactant of Route 3
2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid
Reactant of Route 4
2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid
Reactant of Route 5
Reactant of Route 5
2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid
Reactant of Route 6
2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid

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